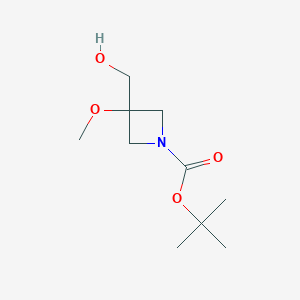

tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-5-10(6-11,7-12)14-4/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGYMJCVNWIXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate (CAS Number: 1779977-63-7) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and organic synthesis. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Initial screenings indicate potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Compounds with similar azetidine structures have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

- Antimicrobial Screening :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Data Table: Biological Activity Overview

Scientific Research Applications

Pharmaceutical Synthesis

tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are known to exhibit biological activity, making them candidates for drug development.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated the use of this compound in synthesizing bioactive azetidine derivatives that show promise in treating neurological disorders. For instance, derivatives have been explored for their potential to inhibit specific enzymes involved in neurodegenerative diseases.

Agrochemical Development

The compound's ability to modify biological pathways makes it suitable for developing agrochemicals. It can be utilized to create herbicides or insecticides that target specific pests while minimizing environmental impact.

Case Study: Herbicide Formulation

A study evaluated the efficacy of a formulation containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations with minimal phytotoxicity to crops.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its methoxy group contributes to improved compatibility with various polymers.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polyvinyl chloride (PVC) formulations improves mechanical properties without compromising thermal stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate with structurally analogous azetidine derivatives:

*Note: CAS numbers may overlap due to database inconsistencies.

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to non-polar analogs like tert-butyl 3-methoxyazetidine-1-carboxylate (AB6714, ). Fluorinated derivatives (e.g., PBN20120069) exhibit lower solubility due to increased hydrophobicity .

- Stability : The Boc group in all analogs provides stability under basic conditions but is cleaved by strong acids (e.g., TFA). The methoxy group in the target compound reduces ring strain compared to formyl-substituted derivatives .

Preparation Methods

Synthesis of tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (Key Intermediate)

This intermediate is crucial for the preparation of the target compound and is synthesized by nucleophilic addition of methylmagnesium bromide or methylmagnesium chloride to 1-Boc-3-azetidinone.

These methods consistently use Grignard reagents (MeMgBr or MeMgCl) to add a methyl group to the azetidinone carbonyl, forming the 3-hydroxy-3-methyl intermediate. The reaction is typically performed at low temperature (0 °C to 20 °C) to control reactivity and improve yield.

Conversion to tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate

While direct detailed synthetic procedures for this compound are less commonly reported, it is understood that the methoxymethyl group at the 3-position can be introduced by methylation of the hydroxymethyl group or by using a methoxymethylating agent on the hydroxyl intermediate.

The compound is commercially available with purity ≥97%, molecular formula C11H21NO4, and molecular weight 231.29 g/mol, indicating the presence of both hydroxymethyl and methoxymethyl substituents on the azetidine ring.

Typical synthetic logic suggests that after obtaining tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, a methylation step using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions would yield the methoxymethyl derivative.

Reaction Conditions and Optimization

Research Findings and Analytical Data

NMR Spectroscopy: The 1H NMR spectra of the intermediate tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate typically show signals around δ 3.8-3.9 ppm (hydroxymethyl protons), δ 1.4-1.5 ppm (tert-butyl group), and methyl singlets around δ 1.3-1.5 ppm.

Yields: Reported yields for the key Grignard addition step range from 78% to 99%, indicating a robust and reproducible reaction.

Purity: Final compounds are often isolated as off-white solids or oils with purity ≥97%, suitable for further synthetic applications.

Summary Table of Key Preparation Steps

Q & A

Q. Basic Purification

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol). Polar modifiers like TEA (0.1–1%) improve resolution for Boc-protected amines .

- Recrystallization : Solvent pairs such as ethyl acetate/hexane or methanol/water are effective for removing residual catalysts (e.g., DMAP) .

- Analytical Monitoring : TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) ensure purity >95% .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Characterization

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the Boc group (δ ~1.4 ppm, singlet), azetidine protons (δ ~3.2–4.0 ppm), and hydroxymethyl/methoxy groups (δ ~3.3–3.5 ppm). ¹³C NMR confirms the carbonyl (δ ~155 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ for C₁₁H₂₁NO₄: calc. 231.1471, observed 231.1468) .

- IR : Peaks at ~1680 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (hydroxyl stretch) confirm functional groups .

How does the steric environment of the azetidine ring influence reactivity in nucleophilic substitutions?

Advanced Steric Effects

The 3,3-disubstituted azetidine creates a sterically hindered environment, slowing SN2 reactions. Computational studies (DFT) suggest that bulky substituents increase transition-state energy, favoring elimination over substitution. Strategies to mitigate this include:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Employing bulky leaving groups (e.g., triflate) to enhance leaving-group ability .

What strategies resolve racemic mixtures of this compound, and how is enantiomeric purity confirmed?

Q. Advanced Stereochemistry

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., CAL-B) .

- Analytical Confirmation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD) spectroscopy validates enantiomeric excess (>99%) .

What are its applications in medicinal chemistry as a building block?

Q. Advanced Applications

- Drug Intermediates : Used to synthesize azetidine-containing kinase inhibitors or GPCR modulators. The hydroxymethyl group enables conjugation via esterification or Mitsunobu reactions .

- Proteolysis-Targeting Chimeras (PROTACs) : The Boc group facilitates deprotection to generate free amines for linker attachment .

How do solvent polarity and temperature influence stability during synthesis?

Q. Reaction Conditions

- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates but may hydrolyze the Boc group. Use DCM or THF for acid-sensitive steps .

- Temperature : Maintain <30°C to prevent Boc cleavage. Ice baths (0°C) are critical for exothermic steps like TEA additions .

What challenges arise in scaling up synthesis, and how are they mitigated?

Q. Scale-Up Challenges

- Heat Management : Use jacketed reactors to control exotherms during Boc protection .

- Purification : Switch from column chromatography to recrystallization or distillation for cost-effective bulk purification .

How can cross-coupling reactions functionalize this compound?

Q. Advanced Functionalization

- Suzuki-Miyaura Coupling : Introduce aryl groups via palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) at the hydroxymethyl position after conversion to a boronate ester .

- Buchwald-Hartwig Amination : Attach amines using Xantphos/Pd₂(dba)₃ to modify the azetidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.